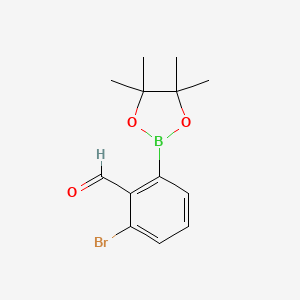![molecular formula C8H15NO2 B13152508 1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and a propanone moiety. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
One common synthetic route includes the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one using allyl amino ether in the presence of a chiral catalyst . Industrial production methods may vary, but they generally involve similar reaction conditions and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxolane ring and propanone moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one can be compared with similar compounds such as:
- 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one
- 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one These compounds share the oxolane ring and aminomethyl group but differ in the nature of the propanone moiety. The presence of different functional groups (e.g., alkene or alkyne) can significantly alter their chemical properties and reactivity, making this compound unique in its applications and effects.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-[5-(aminomethyl)oxolan-2-yl]propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h6,8H,2-5,9H2,1H3 |
Clé InChI |
VFVNVTRAIQTXDL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCC(O1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)

![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)



![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)

